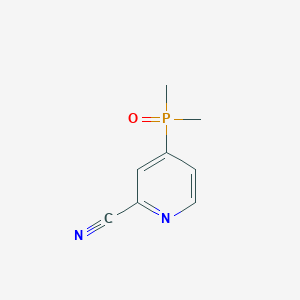

![molecular formula C6H3BrIN3 B2736300 6-Bromo-3-iodoimidazo[1,2-a]pyrimidine CAS No. 1550030-07-3](/img/structure/B2736300.png)

6-Bromo-3-iodoimidazo[1,2-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

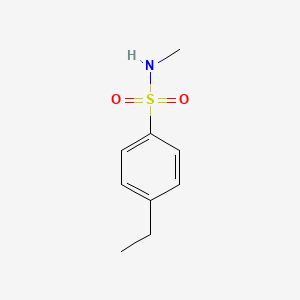

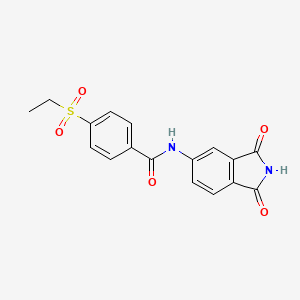

“6-Bromo-3-iodoimidazo[1,2-a]pyrimidine” is a chemical compound with the empirical formula C7H4BrIN2 . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of “this compound” and its derivatives involves various chemical reactions. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Molecular Structure Analysis

The molecular weight of “this compound” is 322.93 . The SMILES string representation is Brc1ccc2ncc(I)n2c1 and the InChI key is VADGFPDSVWQCHR-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse. For example, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp 3 )-H and vinylic C (sp 2 )-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Physical and Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

6-Bromo-3-iodoimidazo[1,2-a]pyrimidine serves as a crucial intermediate in the synthesis of imidazo[1,2-a]pyrimidine derivatives. The reaction of 2-aminopyrimidines with methyl aryl ketones and halogens, specifically bromine and iodine, leads to the formation of these derivatives. These compounds are synthesized via a process that involves the reaction of 2-aminopyrimidines with methyl aryl ketones and halogens, demonstrating the versatility of this compound in forming structurally diverse heterocycles (Kochergin et al., 2013).

Palladium-catalyzed Arylation

This compound is also utilized in palladium-catalyzed regioselective arylation reactions. It can be arylated at the 3-position with aryl bromides in the presence of a base and a catalytic amount of palladium, providing an efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle. This method highlights the compound's utility in creating arylated derivatives, which could have applications in pharmaceuticals and material science (Li et al., 2003).

Multicomponent Reactions in Ionic Liquid

Moreover, this compound is involved in multicomponent reactions facilitated by ionic liquids. These reactions have been employed to synthesize a variety of pyrimidine derivatives, showcasing the compound's role in creating complex molecules under environmentally benign conditions. The use of ionic liquids offers advantages such as easier work-up, milder reaction conditions, and high yields, illustrating the compound's potential in green chemistry applications (Ji et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

6-bromo-3-iodoimidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrIN3/c7-4-1-9-6-10-2-5(8)11(6)3-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRVMDRHFQHEQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C=C(C=NC2=N1)Br)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrIN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2736222.png)

![ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2736223.png)

![1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B2736226.png)

![6-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2736234.png)

![2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2736238.png)